(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione: is a complex organic compound known for its unique structure and significant biological activities This compound is part of the naphthacenedione family, which is characterized by a tetracyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves several steps. One common method includes the reduction of a diastereomeric mixture using sodium borohydride (NaBH₄), followed by epimerization of the hydroxyl group at the C7 position through a Mitsunobu reaction and subsequent ester hydrolysis . These steps ensure the production of a highly pure target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Mitsunobu reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays.
Medicine: In medicine, (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating signal transduction and gene expression .
Comparison with Similar Compounds
Doxorubicin: Another naphthacenedione derivative known for its anti-cancer properties.
Daunorubicin: Similar in structure and function, used in chemotherapy.
Epirubicin: A stereoisomer of doxorubicin with similar therapeutic applications.
Uniqueness: What sets (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione apart is its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its unique biological activity and potential therapeutic applications.
Properties
CAS No. |
17514-32-8 |
---|---|
Molecular Formula |
C20H18O9 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O9/c1-2-20(29)5-8(23)11-14(19(20)28)18(27)13-12(17(11)26)15(24)9-6(21)3-4-7(22)10(9)16(13)25/h3-4,8,19,21-23,26-29H,2,5H2,1H3/t8-,19+,20+/m0/s1 |
InChI Key |
YCGOFCMTIPNCPZ-YZQYHBQDSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Synonyms |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |
Origin of Product |
United States |
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